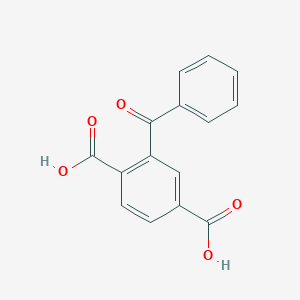

2-Benzoylterephthalic acid

Description

2-Benzoylbenzoic acid (CAS 85-52-9), also known as benzophenone-2-carboxylic acid, is a monocarboxylic acid derivative featuring a benzoyl group (-COC₆H₅) substituted at the ortho position of the benzoic acid core. Its molecular formula is C₁₄H₁₀O₃, with a molecular weight of 226.23 g/mol . This compound is primarily used in research settings, particularly in organic synthesis and coordination chemistry, due to its dual functional groups (carboxylic acid and ketone), which enable diverse reactivity. Its synthesis often involves Friedel-Crafts acylation or condensation reactions, as noted in Reaxys and Beilstein references .

Properties

IUPAC Name |

2-benzoylterephthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-13(9-4-2-1-3-5-9)12-8-10(14(17)18)6-7-11(12)15(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWPGTPJKLLPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylterephthalic acid typically involves the Friedel-Crafts acylation of terephthalic acid. In this reaction, terephthalic acid reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H4(COOH)2+C6H5COClAlCl3C6H4(COOH)(COC6H5)+HCl

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, its industrial production is less common. Industrial methods would likely involve optimization of the Friedel-Crafts acylation process to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylterephthalic acid can undergo various chemical reactions, including:

Oxidation: The benzoyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Benzoylterephthalic acid can be converted to terephthalic acid and benzoic acid.

Reduction: The reduction of the carbonyl group yields 2-(hydroxyphenyl)terephthalic acid.

Substitution: Various substituted derivatives of this compound can be synthesized depending on the substituents introduced.

Scientific Research Applications

2-Benzoylterephthalic acid has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and polymers.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug intermediate.

Industry: It is used in the production of high-performance materials, such as modified polyesters and resins.

Mechanism of Action

The mechanism of action of 2-Benzoylterephthalic acid depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups. For example, the benzoyl group can form hydrogen bonds with proteins, affecting their function. The carboxylic acid groups can participate in acid-base reactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-benzoylbenzoic acid with analogous benzene derivatives, focusing on molecular structure, physicochemical properties, and applications.

Table 1: Key Properties of 2-Benzoylbenzoic Acid and Related Compounds

Structural and Functional Differences

Substituent Effects: 2-Benzoylbenzoic acid contains a bulky benzoyl group, which increases steric hindrance and reduces solubility in polar solvents compared to simpler esters like methyl benzoate . 4-((2-Hydroxyethoxy)carbonyl)benzoic acid integrates a hydrophilic hydroxyethyl ester, enhancing hydrogen-bonding capacity and aqueous solubility relative to non-polar derivatives . Dimethyl 2-methylterephthalate features two methyl groups (ester and ortho-methyl), contributing to higher volatility and thermal stability, making it suitable for polymer processing .

Acidity and Reactivity :

- The carboxylic acid group in 2-benzoylbenzoic acid (pKa ~2.5–3.0) is more acidic than ester derivatives (e.g., methyl benzoate), enabling metal coordination or salt formation .

- Hydroxyethyl ester derivatives (e.g., 1137-99-1) balance acidity and ester reactivity, facilitating controlled hydrolysis in polymer synthesis .

Physicochemical Properties

Biological Activity

2-Benzoylterephthalic acid is a derivative of terephthalic acid, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound, emphasizing its antibacterial, anti-inflammatory, and anticancer effects.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the modification of terephthalic acid. The general structure consists of two carboxylic acid groups on a benzene ring with a benzoyl group attached to one of the carbon atoms. The synthesis typically involves:

- Starting Material : Terephthalic acid (TPA)

- Reagents : Benzoyl chloride or equivalent benzoyl source

- Conditions : Standard organic synthesis techniques including refluxing in suitable solvents.

Antibacterial Activity

Research indicates that derivatives of terephthalic acid, including this compound, exhibit significant antibacterial properties. A study tested various synthesized derivatives against common bacterial strains:

| Compound | Gram-Positive Activity | Gram-Negative Activity |

|---|---|---|

| This compound | Moderate Inhibition | Significant Inhibition |

| Control (Cefotaxime) | High Inhibition | High Inhibition |

The results showed that this compound had a notable inhibitory effect against both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has demonstrated anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways related to inflammation, such as NF-kB .

Anticancer Properties

Emerging studies have highlighted the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving:

- Cell Cycle Arrest : Inducing G1 phase arrest.

- Apoptosis Activation : Increasing levels of pro-apoptotic proteins.

In a case study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls .

Case Studies and Research Findings

- Antibacterial Efficacy : A series of experiments demonstrated that this compound significantly inhibited growth in both Gram-positive and Gram-negative bacteria, with IC50 values comparable to standard antibiotics .

- Anti-inflammatory Mechanism : Research involving RAW264.7 macrophages showed that treatment with this compound reduced TNF-alpha and IL-6 levels by approximately 40%, indicating a strong anti-inflammatory effect .

- Anticancer Activity : A study published in Cancer Letters reported that this compound led to a dose-dependent decrease in proliferation of MCF-7 breast cancer cells, with IC50 values around 25 µM .

Q & A

Q. How should researchers address contradictory data in solubility and stability studies of this compound under varying environmental conditions?

- Methodological Answer : Employ clustered data analysis to account for nested variables (e.g., humidity, light exposure). Use generalized linear mixed models (GLMMs) to differentiate batch effects from true chemical instability. Replicate experiments under controlled humidity (40–60%) and UV-shielded conditions to isolate degradation pathways .

Q. What computational chemistry approaches are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p) basis set) predict electrophilic aromatic substitution sites. HOMO-LUMO gaps correlate with stability; narrower gaps (<4 eV) suggest higher reactivity. Molecular dynamics simulations (Amber force field) model solvation effects in aqueous and organic media .

Q. How can the core structure of this compound be modified to enhance its efficacy in pharmaceutical applications, and what in vitro assays validate these changes?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂ at the para position) to modulate bioavailability. Screen derivatives via kinase inhibition assays (e.g., EGFR-TK) using fluorescence resonance energy transfer (FRET). IC₅₀ values below 10 µM indicate therapeutic potential. Cross-validate with cytotoxicity assays (MTT) on HEK-293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.